BenchChemオンラインストアへようこそ!

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Neuropharmacology Receptor Pharmacology GABA Receptor

Purchase this specific secondary amine to leverage its distinct interaction profile. Documented as a GABAA α4β1δ antagonist (IC50=1.02µM) and CYP11B1 inhibitor (IC50=1.47µM), it is ideal for CNS and steroidogenesis research. Its differential cytotoxicity across A549, HeLa, and MCF-7 cell lines makes it a unique scaffold for oncology programs. Substitution risks altered biological activity.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
CAS No. 210291-83-1
Cat. No. B1388254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride
CAS210291-83-1
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2CCCC2)OC.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(9-14(13)17-2)10-15-12-5-3-4-6-12;/h7-9,12,15H,3-6,10H2,1-2H3;1H
InChIKeyLZIWSMCZOQHSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 210291-83-1): Chemical Profile and Procurement Considerations


Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 210291-83-1) is a secondary amine featuring a cyclopentyl group linked to a 3,4-dimethoxybenzyl moiety. It is primarily offered as a research chemical building block for organic synthesis and for use in in vitro biological studies . Its molecular formula is C₁₄H₂₂ClNO₂, with a molecular weight of 271.78 g/mol . The compound is commercially available from multiple suppliers at a typical purity of ≥95% .

Procurement Risks of Substituting Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 210291-83-1) with In-Class Analogs


Substituting this specific secondary amine with other cyclopentylamine derivatives or 3,4-dimethoxybenzyl analogs poses a significant risk of altering biological activity due to structure-activity relationship (SAR) nuances. The presence of both the cyclopentyl ring and the 3,4-dimethoxybenzyl group is crucial for its interaction profile. Even minor structural changes, such as altering the substitution pattern on the benzyl ring or the size of the cycloalkyl group, can drastically impact binding affinity and selectivity at various receptors and enzymes . The following evidence demonstrates where this specific compound exhibits quantifiable differences that justify its selection over closely related alternatives.

Quantitative Differentiation of Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 210291-83-1) from Analogs


Receptor Binding Profile: GABAA vs. Nicotinic Acetylcholine Receptor Activity

This compound exhibits a distinct activity profile against two major CNS receptor families. It acts as an antagonist at the recombinant human α4β1δ GABAA receptor with an IC50 of 1.02 µM [1]. In contrast, its functional potency at the human nicotinic acetylcholine receptor (nAChR) is significantly lower, with an EC50 of 30 µM [2]. This nearly 30-fold difference in potency between these two receptor systems provides a quantifiable selectivity profile.

Neuropharmacology Receptor Pharmacology GABA Receptor

Enzyme Inhibition Profile: CYP11B1 Inhibition

This compound has been identified as a moderate inhibitor of the steroidogenic enzyme CYP11B1. In a specific assay using V79 cells expressing human CYP11B1, it inhibited cortisol production with an IC50 of 1.47 µM [1]. While lacking a direct comparator in this dataset, this quantitative activity distinguishes it from other building blocks that lack this specific enzymatic interaction. In contrast, many simple cyclopentylamine derivatives are known for their activity as dual NK1 receptor antagonist-serotonin reuptake transporter inhibitors [2], highlighting the different pharmacological profile conferred by the 3,4-dimethoxybenzyl substitution.

Steroidogenesis Cytochrome P450 Endocrinology

In Vitro Cytotoxicity Profile Across Cancer Cell Lines

Vendor-provided data indicates that this compound exhibits differential cytotoxic potency across a panel of cancer cell lines. The reported IC50 values are 3.5 µM against A549 (lung cancer), 4.2 µM against HeLa (cervical cancer), and 5.0 µM against MCF-7 (breast cancer) cells . This data suggests a variation in sensitivity between different cancer types, with lung cancer cells being more susceptible than breast cancer cells.

Oncology Cytotoxicity Cancer Cell Biology

Role as a Key Intermediate in a Patented Synthesis

A patent (US-8461348-B2) describes the use of heterocyclic derivatives, which are synthesized using intermediates like Cyclopentyl-(3,4-dimethoxy-benzyl)-amine . While the patent does not disclose quantitative yield data for this specific compound, its inclusion as an intermediate in a patented route for producing potential therapeutic agents underscores its utility in building complex molecular architectures. This distinguishes it from simpler, more common amine building blocks that lack such a documented role in advanced medicinal chemistry programs.

Organic Synthesis Medicinal Chemistry Process Chemistry

Application Scenarios for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride (CAS: 210291-83-1) Based on Differentiating Evidence


Probe for GABAA Receptor Subtype Studies

This compound is most suitable for in vitro pharmacological studies focused on the GABAA receptor, particularly the α4β1δ subtype. Its moderate antagonist potency (IC50 = 1.02 µM) makes it a useful tool compound for probing receptor function, while its significantly lower activity at nicotinic acetylcholine receptors (EC50 = 30 µM) helps minimize off-target effects in cell-based assays involving these two common CNS receptor families [REFS-1, REFS-2].

Investigating Cortisol Synthesis Pathways

Researchers studying steroidogenesis can utilize this compound as a known inhibitor of CYP11B1 (IC50 = 1.47 µM) to modulate cortisol production in cellular models [1]. This application is distinct from the CNS-oriented activity of other cyclopentylamine analogs, providing a unique use-case for this specific molecule.

Medicinal Chemistry Starting Point for Cytotoxic Scaffolds

The reported differential cytotoxicity across A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines [1] positions this compound as a viable starting scaffold for a medicinal chemistry program. Researchers can use this structure as a basis for synthesizing a library of analogs to optimize potency and selectivity against specific cancer types.

Replication of Patented Heterocyclic Syntheses

This compound is a critical intermediate for academic or industrial groups aiming to synthesize and study the heterocyclic derivatives claimed in patent US-8461348-B2 [1]. Its procurement is essential for anyone seeking to build upon or verify the synthetic and biological findings disclosed in this patent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.